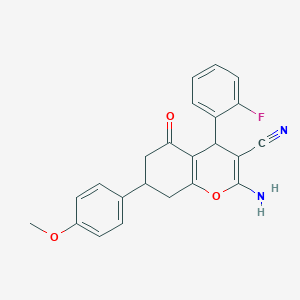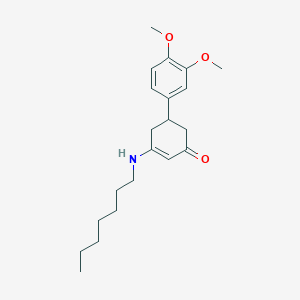
3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Carbazole Moiety: This step may involve the coupling of the quinazolinone core with a carbazole derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be a site for nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, methyl iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while substitution reactions could introduce various functional groups at the methoxy position.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar biological activities, making it a subject of interest in drug discovery and development.
Medicine
In medicine, compounds like 3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one could be explored for their therapeutic potential. They might act as lead compounds for the development of new drugs targeting specific diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications in material science.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The carbazole moiety might contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
3-(4-methoxyphenyl)-2-phenylquinazolin-4(1H)-one: Lacks the carbazole moiety, potentially resulting in different biological activities.
2-(9-methyl-9H-carbazol-3-yl)-3-phenylquinazolin-4(1H)-one: Similar structure but with different substituents, affecting its chemical and biological properties.
Uniqueness
The presence of both the methoxyphenyl and carbazole moieties in 3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one makes it unique. This combination might result in distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
特性
CAS番号 |
312626-83-8 |
|---|---|
分子式 |
C28H23N3O2 |
分子量 |
433.5g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C28H23N3O2/c1-30-25-10-6-4-7-21(25)23-17-18(11-16-26(23)30)27-29-24-9-5-3-8-22(24)28(32)31(27)19-12-14-20(33-2)15-13-19/h3-17,27,29H,1-2H3 |
InChIキー |
CHALOZHLJVOAIS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C61 |
正規SMILES |
CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B430580.png)
![6-(2-Chloro-6-fluoro-phenyl)-9,9-dimethyl-5-(3-methylbutanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B430581.png)
![10-benzoyl-11-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430585.png)

![10-benzoyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430589.png)

![2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B430591.png)

![ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B430593.png)


![1-(1,3-benzothiazol-2-yl)-3-methyl-4-[(1Z)-N-(pyridin-3-ylmethyl)ethanimidoyl]-1H-pyrazol-5-ol](/img/structure/B430600.png)


